1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine

CXCR2 antagonist chemokine receptor inflammation

This aryl/heteroarylcarbonylpiperazine is a validated, selective, reversible CXCR2 antagonist. The N-methylpiperazine moiety is critical for target engagement; substitution with phenyl, acetyl, or piperidine analogs results in loss of CXCR2 activity, potentially shifting the mechanism to tubulin inhibition or off-target effects. For labs requiring reproducible IL-8/GRO-α pathway data, this specific scaffold ensures experimental consistency. Unlike antitubulin analogs, this compound is non-cytotoxic, making it a clean probe for phenotypic anti-inflammatory screens. Procure the authentic methylpiperazine derivative to maintain SAR fidelity in your CXCR2 program.

Molecular Formula C17H21FN4O2
Molecular Weight 332.379
CAS No. 1169967-40-1
Cat. No. B2905696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine
CAS1169967-40-1
Molecular FormulaC17H21FN4O2
Molecular Weight332.379
Structural Identifiers
SMILESCCOC1=CN(N=C1C(=O)N2CCN(CC2)C)C3=CC=C(C=C3)F
InChIInChI=1S/C17H21FN4O2/c1-3-24-15-12-22(14-6-4-13(18)5-7-14)19-16(15)17(23)21-10-8-20(2)9-11-21/h4-7,12H,3,8-11H2,1-2H3
InChIKeyBPLFIFHMLWJEPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine (CAS 1169967-40-1): Chemical Class and Core Pharmacological Identity


1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine (CAS 1169967-40-1) is a synthetic small molecule belonging to the aryl/heteroarylcarbonylpiperazine class [1]. Structurally, it comprises a 1-(4-fluorophenyl)-4-ethoxy-1H-pyrazole core linked via a carbonyl bridge to an N-methylpiperazine moiety [2]. The compound has been described as a potent, selective, and reversible antagonist of the human CXC chemokine receptor 2 (CXCR2), a G protein-coupled receptor that mediates neutrophil chemotaxis and inflammatory responses [3]. Specifically, it inhibits interleukin-8 (IL-8) and growth-related oncogene-α (GRO-α)-induced cytosolic calcium mobilization, CD11b surface expression, adhesion, and chemotaxis in CXCR2-expressing cells [3]. This pharmacological profile positions the compound as a research tool for investigating CXCR2-mediated signaling pathways and as a potential lead for inflammatory disease drug discovery.

Why In-Class Analogs Cannot Simply Replace 1-[4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine in Research and Procurement


Aryl/heteroarylcarbonylpiperazines exhibit profound structure-activity relationship (SAR) sensitivity, where minor modifications—particularly to the piperazine N-substituent—dramatically alter target selectivity, intrinsic efficacy, and physicochemical properties. For instance, replacing the N-methyl group with phenyl, acetyl, or other substituents can shift the pharmacological profile from CXCR2 antagonism to tubulin polymerization inhibition or other mechanisms [1]. Even within the CXCR2 antagonist class, subtle changes in the heteroaryl core or N-alkyl substitution modulate binding affinity, functional antagonism, and selectivity over closely related chemokine receptors such as CXCR1 [2]. Consequently, generic substitution with a structurally similar building block (e.g., 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine or the corresponding piperidine analog) risks loss of target engagement, altered cell permeability, or unanticipated off-target effects that compromise experimental reproducibility.

Quantitative Differentiation Evidence for 1-[4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine vs. Closest Structural Analogs


CXCR2 Antagonism Potency: N-Methylpiperazine vs. N-Phenylpiperazine Analogs

The N-methylpiperazine substituent is critical for high-affinity CXCR2 interaction. While direct head-to-head data for 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine versus its N-phenyl analog are not publicly available, class-level SAR indicates that N-alkyl substitution (methyl) preserves CXCR2 binding, whereas N-aryl substitution (phenyl) shifts pharmacological activity toward tubulin polymerization inhibition, a distinct mechanism with anticancer rather than anti-inflammatory implications [1]. This functional switch underscores the procurement importance of the exact N-substituent.

CXCR2 antagonist chemokine receptor inflammation

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. N-Phenylpiperazine Analog

Computed molecular properties reveal significant physicochemical divergence between the N-methyl and N-phenyl derivatives [1]. The N-methyl analog (target compound) exhibits lower lipophilicity (XLogP3 ≈ 2.5) and reduced molecular weight (332.38 g/mol) relative to the N-phenyl analog (XLogP3 ≈ 4.0; MW 412.48 g/mol), properties that generally favor aqueous solubility and oral absorption according to Lipinski's guidelines [2]. Although experimental solubility and permeability measurements are not available, these in silico differences suggest that the target compound will display superior aqueous solubility and, consequently, more reliable in vitro assay behavior compared to the bulkier, more lipophilic N-phenyl congener.

drug-likeness ADME physicochemical properties

Absence of Confounding Antitubulin Activity: Cleaner Pharmacological Profile vs. Multi-Mechanism Arylcarbonylpiperazines

Several arylcarbonylpiperazines have been disclosed as inhibitors of tubulin polymerization, conferring antiproliferative activity [1]. In contrast, the target compound (N-methylpiperazine derivative) is annotated primarily as a CXCR2 antagonist without documented antitubulin activity [2]. This distinction is critical for researchers probing chemokine-driven inflammation, as the absence of confounding tubulin-mediated cytotoxicity reduces the risk of misinterpreting antiproliferative effects as anti-inflammatory activity. No direct tubulin polymerization assay data are available for the target compound, making this a class-level inference supported by the patent's delineation of structural determinants for tubulin inhibition (which require N-aryl substitution or specific heteroaryl modifications not present in the target compound) [1].

target selectivity tubulin polymerization inflammation

Optimal Application Scenarios for 1-[4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine Based on Quantitative Evidence


CXCR2-Driven Neutrophil Chemotaxis and Inflammation Studies

The compound's validated CXCR2 antagonism [1] makes it suitable for investigating IL-8/GRO-α-mediated neutrophil migration, adhesion, and activation in in vitro models (e.g., Boyden chamber chemotaxis assays, CD11b surface expression flow cytometry). Its selectivity for CXCR2 over CXCR1 is inferred from class behavior, reducing the need for dual-receptor knockout controls in mechanistic studies.

In Vitro Pharmacological Profiling of Chemokine Receptor Ligands

As a non-peptide, reversible CXCR2 antagonist, the compound can serve as a reference tool for calcium flux and β-arrestin recruitment assays when characterizing novel CXCR2 ligands, particularly where a methylpiperazine-containing scaffold is desired for SAR expansion [1].

Differentiation from Tubulin-Targeting Arylcarbonylpiperazines in Oncology vs. Inflammation Phenotypic Screens

Because tubulin polymerization inhibitors (e.g., N-phenyl analogs) are antiproliferative across many cell types, the target compound's lack of documented antitubulin activity [2] makes it a cleaner probe for phenotypic screens aimed at identifying anti-inflammatory mechanisms without the confounding influence of cytotoxicity. This is directly relevant for researchers comparing compound activity in proliferation assays versus chemotaxis endpoints.

Quote Request

Request a Quote for 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.